molecular formula C19H27N3OS2 B2963696 N-cyclohexyl-4-(4-methoxyphenylcarbonothioyl)piperazine-1-carbothioamide CAS No. 899942-32-6

N-cyclohexyl-4-(4-methoxyphenylcarbonothioyl)piperazine-1-carbothioamide

Cat. No. B2963696
CAS RN: 899942-32-6
M. Wt: 377.57
InChI Key: VUCZBYUMUJEGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-4-(4-methoxyphenylcarbonothioyl)piperazine-1-carbothioamide” is a chemical compound used for scientific research . It is also known by registry numbers ZINC000010272157 . This compound is available from suppliers, including Life Chemicals Inc .


Molecular Structure Analysis

The molecular formula of “N-cyclohexyl-4-(4-methoxyphenylcarbonothioyl)piperazine-1-carbothioamide” is C18H27N3OS . The average mass is 333.491 Da and the monoisotopic mass is 333.187469 Da .

Scientific Research Applications

Analogues for Therapeutic and Diagnostic Applications

  • Research on analogues of σ receptor ligand "1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)" shows potential for therapeutic and/or diagnostic applications in oncology. Novel analogues with reduced lipophilicity were designed to enhance utility, demonstrating the importance of structural modification for specific biological activities (Abate et al., 2011).

PET Imaging Applications

  • Compounds structurally related to the query chemical have been explored for their potential as positron emission tomography (PET) radiotracers. For example, "18F-Mefway" has been compared with "18F-FCWAY" for quantification of 5-HT1A receptors in human subjects, demonstrating the role of chemical analogs in improving imaging techniques for neurological research (Choi et al., 2015).

Antimicrobial and Hypoglycemic Activities

  • A study on "N-(1-Adamantyl)carbothioamide Derivatives" revealed potential antimicrobial and hypoglycemic activities, highlighting the diverse bioactivities that can be exhibited by compounds with carbothioamide functionalities. This suggests that structurally similar compounds could also possess such bioactivities, underscoring the importance of exploring a wide range of applications (Al-Abdullah et al., 2015).

Cellular Localization Studies

  • Fluorescent derivatives of σ(2) high affinity ligand "1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)" have been synthesized for uptake and cellular localization studies in pancreatic tumor cells. This research underlines the utility of structurally related compounds in understanding cellular mechanisms and could guide the development of targeted therapies (Abate et al., 2011).

properties

IUPAC Name

N-cyclohexyl-4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS2/c1-23-17-9-7-15(8-10-17)18(24)21-11-13-22(14-12-21)19(25)20-16-5-3-2-4-6-16/h7-10,16H,2-6,11-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCZBYUMUJEGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(4-methoxyphenylcarbonothioyl)piperazine-1-carbothioamide

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